molecular formula C12H11NO3 B8291805 (R)-3-acryloyl-4-phenyloxazolidin-2-one

(R)-3-acryloyl-4-phenyloxazolidin-2-one

Cat. No.: B8291805
M. Wt: 217.22 g/mol
InChI Key: ZEMBIEOHPGGQNJ-JTQLQIEISA-N
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Description

(R)-3-Acryloyl-4-phenyloxazolidin-2-one is a chiral oxazolidinone derivative valued in organic and medicinal chemistry research. This compound serves as a versatile chiral building block and auxiliary in asymmetric synthesis, facilitating the stereoselective construction of complex molecules . The chiral oxazolidine moiety is a recognized core structure in biologically active compounds and is frequently employed to control stereochemistry in various chemical transformations . Research into highly functionalized oxazolidines, such as this, highlights their great potential as key intermediates in the asymmetric synthesis of nitrogen-containing natural products like piperidine-derived alkaloids . The compound's structure, featuring an acryloyl side chain, makes it a suitable substrate for further cyclization and functionalization reactions, enabling the development of novel synthetic pathways. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(4R)-4-phenyl-3-prop-2-enoyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H11NO3/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h2-7,10H,1,8H2/t10-/m0/s1

InChI Key

ZEMBIEOHPGGQNJ-JTQLQIEISA-N

Isomeric SMILES

C=CC(=O)N1[C@@H](COC1=O)C2=CC=CC=C2

Canonical SMILES

C=CC(=O)N1C(COC1=O)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Asymmetric Synthesis

Chiral Catalysis:
The oxazolidinone moiety serves as an important scaffold in asymmetric synthesis due to its ability to influence stereochemistry during chemical reactions. Studies have demonstrated that (R)-3-acryloyl-4-phenyloxazolidin-2-one can be employed as a chiral catalyst in various reactions, leading to high yields and enantioselectivity. For instance, it has been used effectively in the C–H functionalization of amines, where it facilitated the formation of products with enantiomeric ratios exceeding 95% .

Stereoselective Reactions:
The compound plays a critical role in stereoselective reactions involving nucleophiles derived from alkenes. In one study, the combination of this compound with Lewis acids resulted in the formation of various substituted oxazolidinones with remarkable diastereoselectivity and enantioselectivity . This highlights its utility in generating complex molecules with precise stereochemical configurations.

Medicinal Chemistry

Antimicrobial Activity:
Research has indicated that oxazolidinone derivatives exhibit significant antimicrobial properties. While this compound itself has not been directly reported as an antibiotic, its structural relatives within the oxazolidinone class have shown efficacy against Gram-positive pathogens, including strains resistant to conventional antibiotics . This positions this compound as a potential precursor for developing novel antimicrobial agents.

Anticancer Potential:
The compound's derivatives have been investigated for their anticancer activities. For example, synthetic pathways involving this compound have led to the development of analogs that display promising anti-proliferative effects against various cancer cell lines . The incorporation of this compound into larger molecular frameworks may enhance therapeutic profiles against malignancies.

Data Table: Applications Summary

Application AreaDescriptionKey Findings/References
Asymmetric Synthesis Used as a chiral catalyst for stereoselective reactionsHigh yields (>95%) and excellent enantioselectivity
Medicinal Chemistry Potential precursor for antimicrobial and anticancer agentsEfficacy against resistant pathogens and promising anticancer activity
Stereoselective Reactions Facilitates formation of complex molecules with precise stereochemistryEffective in C–H functionalization and nucleophilic additions

Comparison with Similar Compounds

Key Structural and Functional Differences

The reactivity and selectivity of oxazolidinones depend on substituents and stereochemistry. Below is a comparative table of (R)-3-acryloyl-4-phenyloxazolidin-2-one and related compounds:

Compound Name Substituent (4-position) Acyl Group (3-position) Yield (%) e.r. (R:S) d.r. (anti:syn) Key Application(s)
This compound Phenyl Acryloyl >95 98:2 6.8:1:0:0 Enantioselective C–H functionalization
3q (Dimethyl-substituted oxazolidinone) Dimethyl Acryloyl >95 80:20 1.6:1 Lower enantioselectivity due to steric hindrance
3r (Cyclohexyl-substituted oxazolidinone) Cyclohexyl Acryloyl N/A N/A 5.6:1 Improved diastereoselectivity in anti-adducts
(S)-3-Acryloyl-4-phenyloxazolidin-2-one Phenyl Acryloyl 86 N/A N/A Diels-Alder reactions
(S)-3-Acryloyl-4-isopropyloxazolidin-2-one Isopropyl Acryloyl 56 N/A N/A Less efficient synthesis due to steric bulk
(R)-4-Phenyl-3-propionyloxazolidin-2-one Phenyl Propionyl N/A N/A N/A Structural analog (89% similarity)

Reaction Performance and Selectivity

  • Steric Effects : Cyclohexyl-substituted 3s shows superior anti:syn selectivity (5.6:1) compared to 3q (1.6:1) and 3r (4.3:1), highlighting the role of bulky substituents in diastereocontrol .
  • Enantiomeric Compatibility : The (R)-enantiomer of 3-acryloyl-4-phenyloxazolidin-2-one outperforms its (S)-counterpart in Mg(OTf)₂/L₄-catalyzed reactions, yielding >95% vs. 61% for the (S)-form .
  • Synthetic Efficiency : (S)-3-Acryloyl-4-phenyloxazolidin-2-one is synthesized in 86% yield via pivaloyl chloride activation, while the isopropyl analog (1b) achieves only 56% yield due to steric challenges .

Structural Analogues and Similarity

  • High-Similarity Compounds : (R)-4-Benzyl-3-propionyloxazolidin-2-one (96% similarity) and (R)-4-Phenyl-3-propionyloxazolidin-2-one (89% similarity) retain the phenyl/benzyl core but modify the acyl group, altering electronic properties .
  • Functionalized Derivatives: Compounds like (R)-4-benzyl-3-(3-methylbutanoyl)oxazolidin-2-one (100% similarity) and Linezolid-related azides demonstrate expanded applications in drug synthesis and biocatalysis .

Preparation Methods

Synthesis of (R)-4-Phenyloxazolidin-2-One

The enantiomerically pure oxazolidinone scaffold serves as the foundational intermediate. While the patent CN112500361A details the synthesis of the (S)-enantiomer, analogous steps using D-phenylglycine instead of L-phenylglycine yield the (R)-configured precursor. The process involves:

  • Borane reduction of N-Boc-D-phenylglycine in tetrahydrofuran (THF) at 0–25°C to form N-Boc-D-phenylglycinol.

  • Cyclization with potassium tert-butoxide in sulfolane at 90–100°C, achieving a 92.1% yield.

Acylation with Acryloyl Derivatives

The (R)-4-phenyloxazolidin-2-one undergoes acylation at the C3 position using trans-cinnamic acid and phosphorus oxychloride (POCl₃):

  • Reaction conditions : Heating at 70°C for 2.5 hours in a POCl₃-mediated coupling.

  • Workup : Quenching with ice water, followed by recrystallization (ethyl acetate/hexane).

  • Yield : 91% for the (S)-enantiomer, with analogous results expected for the (R)-form using the corresponding precursor.

Table 1: Chiral Auxiliary-Based Acylation Parameters

ParameterDetails
Starting material(R)-4-Phenyloxazolidin-2-one
Acylating agentTrans-cinnamic acid, POCl₃
Temperature70°C
Time2.5 hours
Yield91% (S-enantiomer)
Purity (HPLC)>99%

Asymmetric Catalytic Synthesis

Lewis Acid-Catalyzed C–H Functionalization

This method bypasses pre-formed chiral auxiliaries by employing asymmetric induction during acryloylation. Key components include:

  • Catalysts : B(C₆F₅)₃ and Mg(OTf)₂ with a PyBOX ligand (L4).

  • Mechanism : Activation of the acryloyl group via B(C₆F₅)₃, followed by stereoselective C–H bond functionalization.

Reaction Optimization

  • Solvent : Benzene, enabling rapid reaction completion (30 minutes).

  • Yield : >95% with a diastereomeric ratio (d.r.) of 6.8:1:0:0.

  • Enantioselectivity : High enantiomeric excess (e.e.) attributed to the matched pairing of Mg(OTf)₂ and L4.

Table 2: Asymmetric Catalytic Synthesis Parameters

ParameterDetails
CatalystsB(C₆F₅)₃, Mg(OTf)₂, Ligand L4
SolventBenzene
Time30 minutes
TemperatureRoom temperature
Yield>95%
Diastereomeric ratio6.8:1:0:0

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Chiral auxiliary method : Requires enantiomerically pure oxazolidinone but offers high yields (91%) and simplicity. Industrial scalability is feasible, as demonstrated in the patent’s kilogram-scale synthesis.

  • Asymmetric catalysis : Eliminates the need for pre-chiral intermediates and achieves higher yields (>95%). However, the cost and availability of B(C₆F₅)₃ and chiral ligands may limit large-scale applications.

Stereochemical Control

  • The auxiliary method relies on the precursor’s configuration, necessitating rigorous optical purity checks.

  • The catalytic approach inherently controls stereochemistry, making it preferable for synthesizing non-natural amino acids and pharmaceuticals.

Q & A

Q. What are the optimal catalysts and reaction conditions for synthesizing (R)-3-acryloyl-4-phenyloxazolidin-2-one with high enantiomeric purity?

The synthesis of enantiomerically pure this compound requires careful selection of catalysts. Evidence from asymmetric catalysis studies shows that the combination of Mg(OTf)₂/L4 and B(C₆F₅)₃ is effective, yielding enantiomeric ratios (e.r.) up to 98:2 for hindered substrates like dimethyl-substituted oxazolidinones . For less hindered analogues, competing pathways catalyzed by B(C₆F₅)₃ may reduce enantioselectivity (e.g., 80:20 e.r. for 3q). Key parameters include:

  • Temperature : Room temperature or controlled low-temperature conditions.
  • Solvent : Polar aprotic solvents (e.g., dichloromethane or toluene).
  • Substrate design : Bulky substituents (e.g., cyclohexyl or benzyl groups) improve stereoselectivity by reducing competing pathways.

Q. How can the stereochemistry of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for absolute stereochemical determination. For example, oxazolidinone derivatives (e.g., 4-benzyl-5-tridecafluorooctyl-oxazolidin-2-one) have been structurally resolved via X-ray diffraction, providing unambiguous confirmation of spatial arrangements . Complementary methods include:

  • Chiral HPLC : To separate enantiomers and quantify e.r.
  • Vibrational Circular Dichroism (VCD) : For solution-phase analysis of chiral centers.
  • NMR spectroscopy : Use of chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers.

Q. What are the common synthetic routes to prepare this compound?

A general synthesis involves acylating 4-phenyloxazolidin-2-one with acryloyl chloride under basic conditions. For example:

Activation : Treat 4-phenyloxazolidin-2-one with a base (e.g., NaH or Et₃N) in anhydrous THF.

Acylation : Add acryloyl chloride dropwise at 0°C, followed by stirring at room temperature.

Work-up : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via flash chromatography .
Substituent effects (e.g., benzyl vs. isopropyl groups) influence reaction efficiency and stereochemical outcomes .

Advanced Research Questions

Q. How do structural modifications of the oxazolidinone core influence reactivity and stereoselectivity in C–H functionalization?

Substituents at the 4-position of the oxazolidinone ring critically impact reaction outcomes:

  • Steric effects : Cyclohexyl groups increase anti:syn selectivity (5.6:1 for 3s vs. 1.6:1 for 3q) by restricting rotational freedom.
  • Electronic effects : Electron-withdrawing groups (e.g., phenyl) stabilize transition states, enhancing enantioselectivity in asymmetric catalysis .
  • Chiral auxiliaries : The (R)-configuration at the 4-position acts as a "matched" pair with Mg(OTf)₂/L4, achieving >95% yield and high e.r. .

Q. How can researchers resolve contradictions in enantiomeric ratio (e.r.) data across different reaction setups?

Discrepancies in e.r. values (e.g., 98:2 vs. 80:20) often arise from competing catalytic pathways or impurities. Strategies include:

  • Control experiments : Test reactions with individual catalysts (B(C₆F₅)₃ vs. Mg(OTf)₂/L4) to isolate their contributions.
  • Kinetic profiling : Monitor reaction progress via in-situ IR or NMR to identify intermediate species.
  • Computational modeling : Density Functional Theory (DFT) can predict transition-state geometries and explain selectivity trends .

Q. What methodological advancements enable the use of this compound in complex molecule synthesis?

Recent advances focus on diastereoselective cycloadditions and multicomponent reactions :

  • Diels-Alder reactions : The compound acts as a dienophile in [4+2] cycloadditions with electron-rich dienes (e.g., 1-(4-hydroxy-3-methoxyphenyl)butadiene), yielding polycyclic frameworks with high stereocontrol .
  • Cooperative catalysis : Pairing chiral Lewis acids (e.g., Mg(OTf)₂) with Brønsted acids improves regioselectivity in C–H functionalization .

Q. What analytical techniques are recommended for assessing the stability of this compound under varying conditions?

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.
  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 1–4 weeks, followed by HPLC purity checks.
  • NMR stability assays : Monitor acryloyl group hydrolysis or oxazolidinone ring-opening in protic solvents .

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